molecular formula C16H9N3O2 B5720442 4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile

Cat. No.: B5720442
M. Wt: 275.26 g/mol
InChI Key: BQNJPDZWLINEAP-NVNXTCNLSA-N
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Description

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile is an organic compound characterized by its unique structure, which includes a cyano group and a nitrophenyl group connected via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired ethenyl linkage . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products

    Reduction: 4-[(E)-1-cyano-2-(3-aminophenyl)ethenyl]benzonitrile.

    Oxidation: 4-[(E)-1-carboxy-2-(3-nitrophenyl)ethenyl]benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorescent probes due to its conjugated system.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile depends on its application. In organic synthesis, it acts as an intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile: Similar structure but with the nitro group in a different position.

    4-[(E)-1-cyano-2-(3-aminophenyl)ethenyl]benzonitrile: Reduction product of the original compound.

    4-[(E)-1-carboxy-2-(3-nitrophenyl)ethenyl]benzonitrile: Oxidation product of the original compound.

Uniqueness

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c17-10-12-4-6-14(7-5-12)15(11-18)8-13-2-1-3-16(9-13)19(20)21/h1-9H/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNJPDZWLINEAP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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